![molecular formula C8H8BrClS B14004219 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene CAS No. 3983-75-3](/img/structure/B14004219.png)
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl sulfanyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene typically involves the reaction of 2-chlorobenzenethiol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modification of biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Bromoethyl)sulfanyl]benzene
- (2-Bromoethyl)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 1-(1-Bromoethyl)-2-(bromomethyl)benzene
Uniqueness
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene is unique due to the presence of both a bromoethyl sulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
3983-75-3 |
|---|---|
Fórmula molecular |
C8H8BrClS |
Peso molecular |
251.57 g/mol |
Nombre IUPAC |
1-(2-bromoethylsulfanyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H8BrClS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
Clave InChI |
NOPMMFXIKJQQJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)SCCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


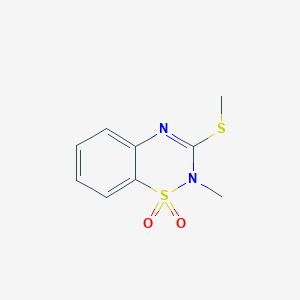
![N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide](/img/structure/B14004140.png)
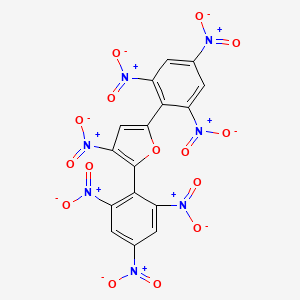
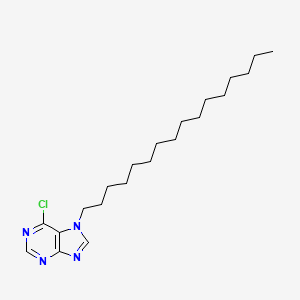

![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
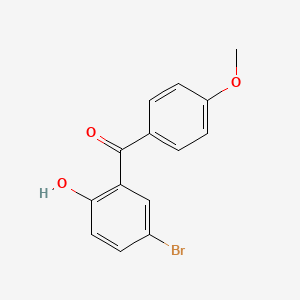
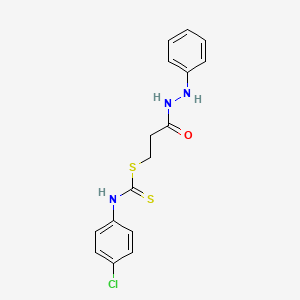

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
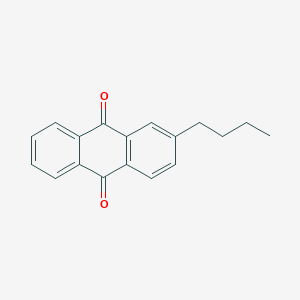
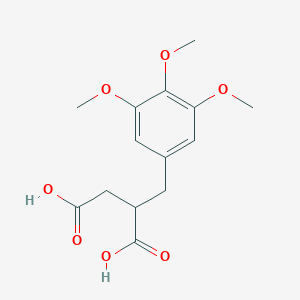
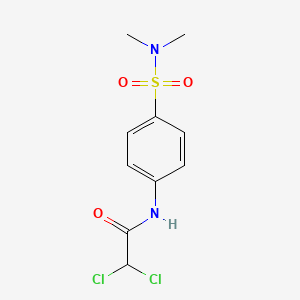
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
